molecular formula C9H15NO B1305897 Octahydro-4(1h)-quinolinone CAS No. 58869-89-9

Octahydro-4(1h)-quinolinone

Cat. No. B1305897
CAS RN: 58869-89-9
M. Wt: 153.22 g/mol
InChI Key: VZTBFFGJFFYFRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions . For instance, the reaction of dimethyl sodio-3-ketoglutarate with glyoxal and substituted glyoxals leading to bicyclo [3.3.0]octane derivatives through condensation reactions under specific conditions .


Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography has been a valuable tool in revealing the hydrogen bonding phenomena and the structural details of related compounds.


Chemical Reactions Analysis

Octahydro-4(1h)-quinolinone and its derivatives undergo various chemical reactions, illustrating their chemical properties . For instance, the compound’s framework has been synthesized through chemoenzymatic and enantioselective assembly, employing Diels–Alder cycloaddition and oxa-di-π-methane rearrangement steps.


Physical And Chemical Properties Analysis

The physical properties of Octahydro-4(1h)-quinolinone, such as solubility, melting point, and boiling point, are influenced by their molecular structure . The chemical properties, including its reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key areas of interest.

Scientific Research Applications

Stereochemistry and Organic Chemistry

  • Application : Octahydro-4H-1-pyrindin-4-one, a derivative of Octahydro-4(1h)-quinolinone, has been studied for its stereochemical properties .
  • Method : The stereochemistry of the reduction of the ketone under various conditions was studied. The behavior of O-acetates of the isomeric cis-octahydro-lH-l-pyrindin-4-ols under conditions favorable for the O N migration of the acetyl group was also investigated .
  • Results : The study found that the stereochemistry of the hydride and catalytic reduction of cis-octahydro-4H-l-pyrindin-4-one and its derivatives differs very substantially from the stereochemistry of the reduction of trans-octahydro-4(1H)-quinolone .

Perfume Compositions

  • Application : Octahydro-4,7-methano-1H-indene-5-acetaldehyde, a derivative of Octahydro-4(1h)-quinolinone, has been used in perfume compositions .
  • Method : The specific methods of application or experimental procedures in perfume compositions are not detailed in the source .
  • Results : The results or outcomes obtained in this application are not provided in the source .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a substance . For instance, it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It’s important to handle such substances with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTBFFGJFFYFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389753
Record name octahydro-4(1h)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-4(1h)-quinolinone

CAS RN

58869-89-9
Record name octahydro-4(1h)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58869-89-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Hwang, H Ban, S Wu, K McGuire… - Bioorganic & Medicinal …, 2022 - Elsevier
Hepatitis B virus (HBV) core protein, the building block of the HBV capsid, plays multiple roles in viral replication, and is an attractive target for development of antiviral agents with a new …
Number of citations: 4 www.sciencedirect.com
JE Fields - 1999 - search.proquest.com
Chapter 1 describes the total synthesis of the tricyclic marine alkaloids cylindricine A and cylindricine B. The two natural products interconvert at room temperature, and their synthesis …
Number of citations: 2 search.proquest.com

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